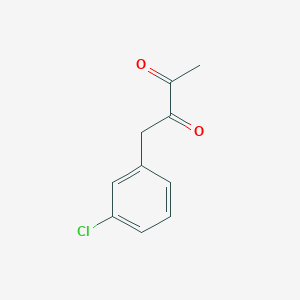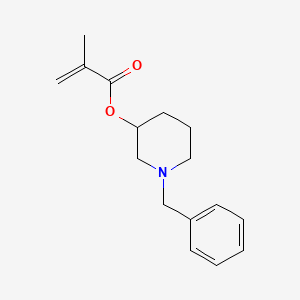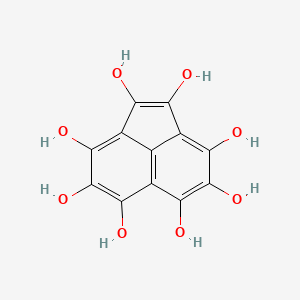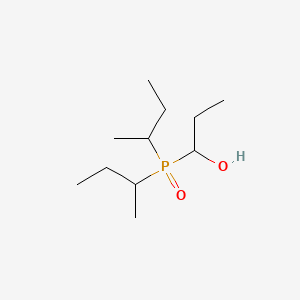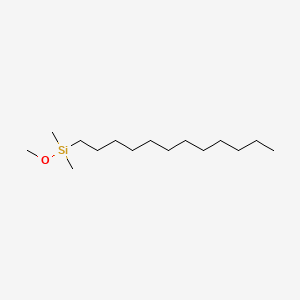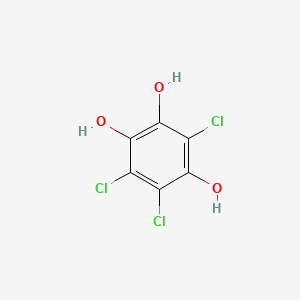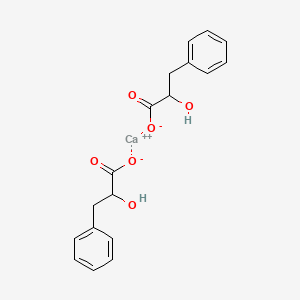
Bis(benzenelactato)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzenelactato)calcium is a chemical compound with the molecular formula C18H18CaO6 and a molar mass of 370.40992 g/mol It is known for its unique structure, which includes two benzenelactato ligands coordinated to a central calcium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzenelactato)calcium typically involves the reaction of calcium salts with benzenelactic acid under controlled conditions. One common method includes dissolving calcium chloride in an aqueous solution and then adding benzenelactic acid. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade calcium salts and benzenelactic acid, with careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(benzenelactato)calcium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of calcium and modified organic ligands.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of certain bonds within the ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic ligands, such as acetylacetone or ethylenediamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxides and modified organic compounds, while substitution reactions can produce new calcium complexes with different ligands .
Applications De Recherche Scientifique
Bis(benzenelactato)calcium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(benzenelactato)calcium involves its interaction with various molecular targets and pathways. In biological systems, the compound releases calcium ions, which play a crucial role in cellular signaling and bone mineralization. The benzenelactato ligands can also interact with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Acetylacetonate: Similar in structure but with acetylacetonate ligands instead of benzenelactato.
Calcium Lactate: Contains lactate ligands and is commonly used in food and pharmaceutical industries.
Calcium Gluconate: Used in medicine for calcium supplementation and treatment of hypocalcemia.
Uniqueness
Bis(benzenelactato)calcium is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other calcium complexes, it offers enhanced stability and specific interactions with biological molecules, making it particularly valuable in biomedical applications .
Propriétés
Numéro CAS |
55188-71-1 |
|---|---|
Formule moléculaire |
C18H18CaO6 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
calcium;2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2 |
Clé InChI |
OLPHGSKFJSNPOA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




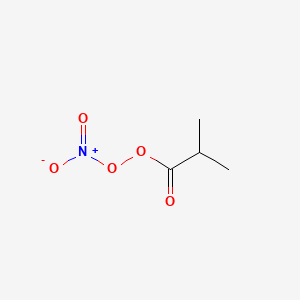
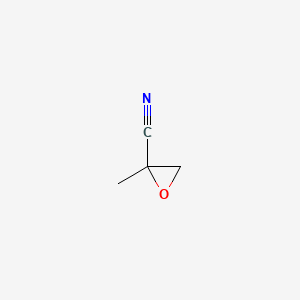
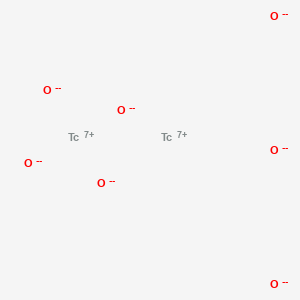
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
